molecular formula C9H18ClNO4 B2486252 Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride CAS No. 461393-45-3

Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride

Cat. No.: B2486252
CAS No.: 461393-45-3
M. Wt: 239.7
InChI Key: RCRPIZXQPSYGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride is a versatile small molecule scaffold used in various scientific research fields. It is known for its unique chemical structure, which includes a methoxy group, an oxopropyl group, and a methylamino group attached to a propanoate backbone. This compound is primarily used in laboratory settings for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride typically involves the esterification of 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The methoxy and oxopropyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-methoxycarbonyl-ethyl)(methyl)amino]propanoate
  • Dimethyl 3,3’-[(methylimino)dipropanoate]
  • Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate

Uniqueness

Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable tool in various research applications, particularly in the synthesis of novel compounds and the study of enzyme mechanisms .

Properties

IUPAC Name

methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-10(6-4-8(11)13-2)7-5-9(12)14-3;/h4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRPIZXQPSYGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)OC)CCC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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